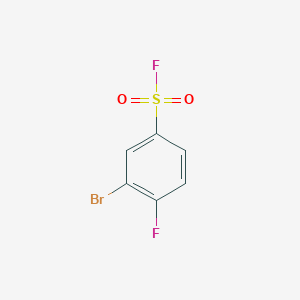

3-Bromo-4-fluorobenzene-1-sulfonyl fluoride

Description

3-Bromo-4-fluorobenzene-1-sulfonyl chloride (CAS 631912-19-1) is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₃BrClFO₂S and a molecular weight of 273.51 g/mol . It is characterized by a benzene ring substituted with bromine at position 3, fluorine at position 4, and a sulfonyl chloride group at position 1. The compound is typically stored under inert atmosphere at 2–8°C due to its reactivity and hygroscopic nature .

Its primary applications include use as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, leveraging the sulfonyl chloride group’s electrophilicity for nucleophilic substitution reactions. Key hazards include skin corrosion (H314), acute toxicity (H302+H312), and respiratory irritation (H335), necessitating handling precautions such as P261 (avoid breathing dust) and P310 (immediate medical attention) .

Properties

IUPAC Name |

3-bromo-4-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLURXSMDKDOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263358 | |

| Record name | Benzenesulfonyl fluoride, 3-bromo-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-30-7 | |

| Record name | Benzenesulfonyl fluoride, 3-bromo-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl fluoride, 3-bromo-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-bromo-4-fluorobenzene. One common method includes the reaction of 3-bromo-4-fluorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Sulfonylation Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonate esters or amides.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Catalysts: Palladium or other transition metal catalysts are often employed to facilitate these reactions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, sulfonate esters, and amides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Organic Synthesis

3-Bromo-4-fluorobenzene-1-sulfonyl fluoride is widely used as a reagent in organic synthesis for preparing complex molecules. Its sulfonyl fluoride group acts as an electrophile, facilitating nucleophilic substitutions and enabling the formation of various derivatives.

Key Reactions:

- Substitution Reactions : The compound can undergo nucleophilic substitution, where the bromine or fluorine atoms are replaced by other functional groups.

- Suzuki-Miyaura Coupling : It can participate in cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The incorporation of fluorine is known to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.

Case Studies:

- Cancer Treatment : Research has shown that sulfonyl fluorides can inhibit specific enzymes involved in cancer progression, making them promising candidates for targeted therapies.

- Antimicrobial Agents : The unique properties of this compound are explored in developing new antimicrobial agents.

Biological Research

The compound is employed in studying enzyme mechanisms and protein modifications. Its ability to react with nucleophiles allows researchers to investigate biochemical pathways and the role of specific proteins in cellular functions.

Applications in Biochemistry:

- Enzyme Inhibition Studies : It serves as a probe to understand the mechanisms by which enzymes catalyze reactions.

- Protein Labeling : The sulfonyl fluoride group can be used to label proteins for tracking their interactions within biological systems.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This property makes it a valuable tool in biochemical studies and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-bromo-4-fluorobenzene-1-sulfonyl chloride, differing in halogen substitution patterns, auxiliary groups, or sulfonyl derivatives (e.g., fluoride vs. chloride).

Table 1: Comparative Analysis of Key Sulfonyl Halides

Key Findings:

Substituent Position Effects :

- The positional isomer 4-bromo-3-fluorobenzenesulfonyl chloride (CAS 351003-51-5) exhibits a similarity score of 0.90 to the target compound, highlighting the significance of halogen placement on reactivity and steric interactions .

- 3-Bromo-5-fluorobenzene-1-sulfonyl chloride (CAS 1214342-44-5) has a lower similarity score (0.89 ), likely due to increased steric hindrance from fluorine at position 5 .

Functional Group Variations :

- 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS 1030832-29-1) replaces chlorine with fluorine and introduces a methyl group, reducing molar mass (265.14 g/mol ) and altering electrophilicity. Sulfonyl fluorides are generally more hydrolytically stable than chlorides, favoring applications in bioconjugation .

Hazard and Handling :

- The target compound’s dual hazards (H314, H335) are more severe than those of its methyl-substituted fluoride analogue, reflecting the sulfonyl chloride group’s higher reactivity .

Cost and Availability :

- The target compound is priced at ¥171.00 for 10g (98% purity) and is stocked in China, whereas analogues like 4-bromo-3-methylbenzene-1-sulfonyl fluoride require specialized suppliers .

Research Implications and Industrial Relevance

- Synthetic Utility : The target compound’s bromine and fluorine substituents enable regioselective cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonyl chloride group facilitates sulfonamide formation.

- Stability Considerations : Sulfonyl chlorides are prone to hydrolysis, necessitating anhydrous conditions, whereas sulfonyl fluorides (e.g., CAS 1030832-29-1) offer enhanced stability for prolonged storage .

Biological Activity

3-Bromo-4-fluorobenzene-1-sulfonyl fluoride is an organic compound known for its diverse applications in chemistry and biology. It is characterized by its unique structure, which includes bromine, fluorine, and sulfonyl fluoride functional groups. This combination imparts significant reactivity, making it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry.

The molecular formula of this compound is C6H3BrF2O2S. Its structure is represented as follows:

The biological activity of this compound primarily stems from its ability to act as an electrophile. Sulfonyl fluorides like this compound can react with nucleophiles in biological systems, such as amino acids in proteins, leading to covalent modifications. This reactivity allows for the investigation of enzyme mechanisms and potential therapeutic applications.

Target Interactions

The compound has been shown to selectively modify various nucleophilic residues in proteins, including:

- Serine

- Threonine

- Lysine

- Cysteine

- Histidine

This selectivity makes it a useful tool for studying protein function and interactions within biochemical pathways .

Enzyme Inhibition

Research indicates that this compound can serve as a covalent inhibitor for certain enzymes. Its ability to form stable adducts with target proteins may lead to prolonged inhibition, which is beneficial for therapeutic strategies against diseases like cancer.

Case Studies

- Covalent Inhibitors in Cancer Therapy : A study highlighted the development of covalent inhibitors utilizing sulfonyl fluorides. These inhibitors demonstrated significant potency against specific cancer targets, showcasing the potential of compounds like this compound in drug discovery .

- Mechanistic Studies : Another investigation into the use of sulfonyl fluorides revealed their effectiveness in elucidating enzyme mechanisms by modifying active site residues, thereby providing insights into enzyme function and regulation .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of sulfonyl fluorides, including this compound. These findings suggest that modifications to the sulfonyl group can significantly influence the compound's biological activity and selectivity .

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains bromine and fluorine; electrophilic sulfonyl group | Covalent modification of proteins; enzyme inhibitor |

| 3-Fluorobenzenesulfonyl Chloride | Lacks bromine; similar electrophilic properties | Less selective than sulfonyl fluoride |

| 4-Fluorobenzyl Bromide | Contains bromine but lacks sulfonyl group | Limited biological applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.